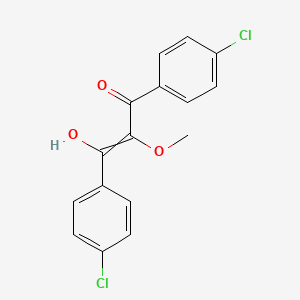
1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one is a chemical compound known for its unique structure and properties It belongs to the class of chalcones, which are aromatic ketones with two phenyl rings This compound is characterized by the presence of two 4-chlorophenyl groups, a hydroxy group, and a methoxy group attached to a propenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-chlorobenzaldehyde with 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as solid bases or phase transfer catalysts can also enhance the efficiency of the reaction. Additionally, solvent-free or green chemistry approaches can be employed to reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 1,3-Bis(4-chlorophenyl)-3-oxo-2-methoxyprop-2-en-1-one.
Reduction: 1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxypropane.
Substitution: 1,3-Bis(4-methoxyphenyl)-3-hydroxy-2-methoxyprop-2-en-1-one.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics.
Medicine: Investigated for its anticancer properties due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: Used as an intermediate in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes such as tyrosinase and cyclooxygenase, which are involved in melanin synthesis and inflammation, respectively. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its biological activity. Additionally, its electrophilic nature allows it to react with nucleophilic sites in biomolecules, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
1,3-Bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one can be compared with other chalcones and related compounds:
1,3-Bis(4-chlorophenyl)-2-propen-1-one: Lacks the hydroxy and methoxy groups, resulting in different chemical reactivity and biological activity.
1,3-Bis(4-chlorophenyl)urea: Contains a urea group instead of the propenone backbone, leading to different applications and properties.
1,3-Bis(4-methoxyphenyl)-3-hydroxy-2-methoxyprop-2-en-1-one: Substitution of chlorine with methoxy groups alters its electronic properties and reactivity.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its chemical and biological behavior.
Properties
CAS No. |
61821-25-8 |
|---|---|
Molecular Formula |
C16H12Cl2O3 |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
1,3-bis(4-chlorophenyl)-3-hydroxy-2-methoxyprop-2-en-1-one |
InChI |
InChI=1S/C16H12Cl2O3/c1-21-16(14(19)10-2-6-12(17)7-3-10)15(20)11-4-8-13(18)9-5-11/h2-9,19H,1H3 |
InChI Key |
NBASIUWTYIKWQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(C1=CC=C(C=C1)Cl)O)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















